molecular formula C17H26N2O4S B4936921 N-isobutyl-3-methyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide

N-isobutyl-3-methyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide

Cat. No. B4936921
M. Wt: 354.5 g/mol
InChI Key: PFLLQMDVKXYPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-3-methyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide is a chemical compound that has been widely used in scientific research. This compound is commonly referred to as Sulfobutylether-β-cyclodextrin (SBE-β-CD) and is known for its ability to increase the solubility and bioavailability of poorly soluble drugs.

Mechanism of Action

SBE-β-CD works by forming inclusion complexes with poorly soluble drugs. The hydrophobic portion of the drug molecule is encapsulated within the cavity of the cyclodextrin, while the hydrophilic portion is exposed to the aqueous environment. This increases the solubility of the drug and allows it to be more readily absorbed by the body.
Biochemical and Physiological Effects:
SBE-β-CD has been shown to have low toxicity and is generally well-tolerated by the body. It has been used in various preclinical and clinical studies without any significant adverse effects. SBE-β-CD has also been shown to have no significant effect on the pharmacokinetics or pharmacodynamics of the drugs it is used with.

Advantages and Limitations for Lab Experiments

The use of SBE-β-CD in lab experiments has several advantages, including improved solubility and bioavailability of poorly soluble drugs, increased stability of drugs, and improved drug delivery. However, there are also some limitations to its use, including the potential for drug-cyclodextrin interactions, the need for careful characterization of inclusion complexes, and the potential for batch-to-batch variability in the synthesis process.

Future Directions

There are several future directions for the use of SBE-β-CD in scientific research. One area of interest is the development of new drug delivery systems that incorporate SBE-β-CD. Another area of interest is the use of SBE-β-CD in the formulation of biologics, such as proteins and peptides. Additionally, there is ongoing research into the use of SBE-β-CD in the treatment of various diseases, including cancer and infectious diseases.
Conclusion:
SBE-β-CD is a valuable tool in scientific research, with a wide range of applications in drug solubilization and drug delivery. Its low toxicity and well-tolerated nature make it an attractive option for use in preclinical and clinical studies. Ongoing research into the use of SBE-β-CD in drug delivery and disease treatment is likely to yield exciting new developments in the future.

Synthesis Methods

SBE-β-CD is synthesized through a reaction between β-cyclodextrin and 1,4-butanesultone. The reaction is catalyzed by sodium hydroxide and is carried out in water at room temperature. The resulting product is then purified through a series of filtration and drying steps.

Scientific Research Applications

SBE-β-CD has been widely used in scientific research as a solubilizing agent for poorly soluble drugs. It has been shown to improve the bioavailability and efficacy of a wide range of drugs, including anticancer agents, antifungal agents, and anti-inflammatory agents. SBE-β-CD has also been used in the formulation of various drug delivery systems, such as liposomes and nanoparticles.

properties

IUPAC Name

3-methyl-N-(2-methylpropyl)-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-13(2)11-18-24(21,22)15-6-7-16(14(3)10-15)23-12-17(20)19-8-4-5-9-19/h6-7,10,13,18H,4-5,8-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLLQMDVKXYPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)C)OCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(2-methylpropyl)-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide

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